Benzo[b][1,6]naphthyridin-10(5H)-one
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Overview
Description
Benzo[b][1,6]naphthyridin-10(5H)-one is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for benzo[b][1,6]naphthyridin-10(5H)-one involves the condensation of 4-amino-3-formylquinoline-2(1H)-ones with cyclopentanone in the presence of acetic acid and sulfuric acid . This method yields substituted benzo[h]cyclopenta[b][1,6]naphthyridin-6(5H)-ones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzo[b][1,6]naphthyridin-10(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Benzo[b][1,6]naphthyridin-10(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown that derivatives of this compound exhibit anticancer and antimicrobial properties.
Industry: The compound can be used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[b][1,6]naphthyridin-10(5H)-one and its derivatives involves interaction with various molecular targets. For instance, some derivatives have been shown to bind to DNA, thereby inhibiting the replication of cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Benzo[c][1,5]naphthyridine-6-carbonitrile
- Benzo[h][1,6]naphthyridine-5-carbonitrile
- 10H-benzo[b]-1,8-naphthyrid-5-ones
Uniqueness
Benzo[b][1,6]naphthyridin-10(5H)-one is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYMAFXUCRWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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